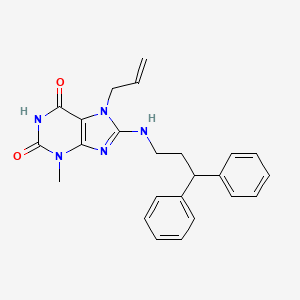
8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione often involves condensation and ring-closing reactions, utilizing various substrates and catalysts to achieve the desired molecular structure. For instance, Prior et al. (2014) describe the synthesis of related bicyclic pyridinones and tricyclic morpholinopyrones through condensation of alkylamines and specific diketones, showcasing the methodology that could be applied to synthesize the compound (Prior et al., 2014).
Molecular Structure Analysis
The molecular structure of β-diketones, including compounds like 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, is characterized by specific conformational features such as cis-diketo (Z,Z) conformations, as highlighted by Emsley et al. (1987) in their study on the structures and properties of related diketones (Emsley et al., 1987).
Chemical Reactions and Properties
Compounds within this category participate in various chemical reactions, including condensation, nucleophilic addition, and cyclization, to form more complex structures. The study by Bubnov et al. (2011) on the reactions of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates provides insights into the chemical reactivity that might be relevant for understanding the reactions of 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione (Bubnov et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization. For example, the crystalline and molecular structure of related compounds has been determined through X-ray analysis, providing valuable data for understanding the physical nature of 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential aspects of these compounds. The synthesis and evaluation of derivatives of 1,3-diphenylpropane-1,3-dione, as described by Fouad et al. (2023), exemplify the chemical versatility and potential for modification inherent to these molecules (Fouad et al., 2023).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on derivatives of pyrimido[2,1-f]theophylline, including those related to 8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, focusing on their synthesis and antimicrobial activity. One study involved the synthesis of these derivatives using various chemical reactions, and evaluating their antimicrobial properties (Mosselhi, Darwish, & Peseke, 2008).
Antiproliferative Activity Against Cancer
Another significant application is in the field of cancer research. Studies have synthesized various derivatives and evaluated their antiproliferative activity against different human cancer cell lines. For example, the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and their evaluation for antiproliferative activity against carcinoma cell lines like HeLa, HT-29, MCF-7, HepG-2 was a focus of one study, highlighting the importance of certain molecular structures in these activities (Chandrappa et al., 2008).
Synthesis for Medicinal Chemistry
The compound has also been used in the synthesis of various medicinal chemistry compounds. For instance, research has been done on the synthesis of aromatase inhibitors for potential use in breast cancer treatment. This included the synthesis of derivatives of aminoglutethimide, a known treatment for hormone-dependent breast cancer, and evaluating their effectiveness (Hartmann & Batzl, 1986).
Cardiovascular Research
Research on the cardiovascular activities of certain derivatives has also been explored. This includes studies on new 8-alkylamino derivatives and their electrocardiographic, antiarrhythmic, and hypotensive activities. One study synthesized and tested these compounds for their effectiveness in treating arrhythmia and hypertension, also examining their adrenoreceptor affinities (Chłoń-Rzepa et al., 2011).
Antimicrobial and Antineoplastic Agents
Finally, this compound has been investigated as a potential antimicrobial and antineoplastic agent. For example, studies have been conducted on the synthesis of 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones, assessing their potential as antimicrobial and antineoplastic agents. These studies involve the synthesis of various derivatives and the evaluation of their biological activities (Saudi, El Semary, & El Sawaf, 2002).
Future Directions
properties
IUPAC Name |
8-(3,3-diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-16-29-20-21(28(2)24(31)27-22(20)30)26-23(29)25-15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,19H,1,14-16H2,2H3,(H,25,26)(H,27,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTJZEVWWDQBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,3-Diphenylpropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

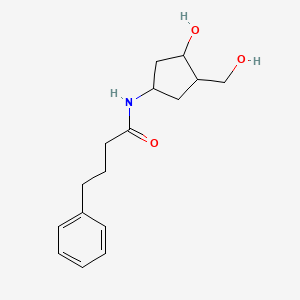
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
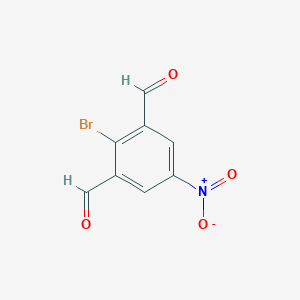
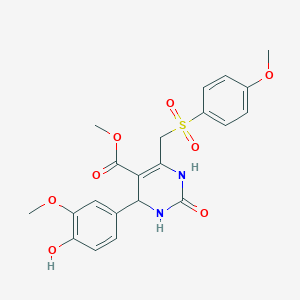

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
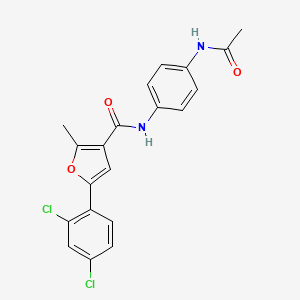
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)
![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)